molecular formula C14H30GeO2 B14391818 tert-Butyl 2-(triethylgermyl)butanoate CAS No. 88011-30-7

tert-Butyl 2-(triethylgermyl)butanoate

Cat. No.: B14391818
CAS No.: 88011-30-7
M. Wt: 303.02 g/mol
InChI Key: VGVAVBASQOQVSO-UHFFFAOYSA-N
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Description

The compound tert-Butyl 2-(triethylgermyl)butanoate is an organogermanium derivative characterized by a triethylgermyl (-Ge(C₂H₅)₃) substituent attached to the butanoate backbone. Such compounds are of interest in materials science and catalysis due to germanium’s unique electronic properties and intermediate position between silicon and tin in Group 14.

Properties

CAS No.

88011-30-7

Molecular Formula

C14H30GeO2

Molecular Weight

303.02 g/mol

IUPAC Name

tert-butyl 2-triethylgermylbutanoate

InChI

InChI=1S/C14H30GeO2/c1-8-12(13(16)17-14(5,6)7)15(9-2,10-3)11-4/h12H,8-11H2,1-7H3

InChI Key

VGVAVBASQOQVSO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC(C)(C)C)[Ge](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(triethylgermyl)butanoate typically involves the reaction of tert-butyl 2-bromobutanoate with triethylgermanium hydride. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere to prevent oxidation. The reaction conditions often include a temperature range of 50-80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () exclusively details tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (CAS: 153086-78-3), a carbamate derivative with an aminoethoxy chain, which is structurally and functionally distinct from the germanium-containing target compound.

Structural and Functional Differences

Property tert-Butyl 2-(triethylgermyl)butanoate (Hypothetical) tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate ()
Core Element Germanium (Ge) Oxygen/Nitrogen (ether/carbamate groups)
Functional Groups Triethylgermyl, ester Aminoethoxy, carbamate
Molecular Complexity Moderate (organometallic) High (polyether chain)
Potential Applications Catalysis, semiconductors Drug delivery, polymer synthesis

Physicochemical Properties (From )

The reference compound has a molecular weight of 248.32 g/mol, a topological polar surface area (TPSA) of 95.7 Ų, and a calculated Log Po/w of -1.4, indicating high hydrophilicity . In contrast, this compound would likely exhibit higher hydrophobicity (due to the triethylgermyl group) and a larger molecular weight (~300–350 g/mol), but these values are speculative without experimental data.

Limitations of the Provided Evidence

Organogermanium compounds (e.g., silicon or tin analogs for comparison).

Experimental data on reactivity, stability, or spectroscopic profiles of the target compound.

Biological or industrial applications specific to germanium esters.

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